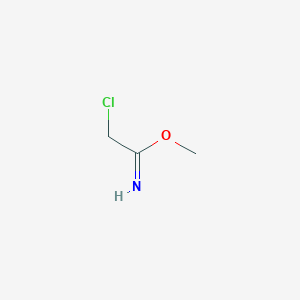

O-methyl 2-chloroacetimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-methyl 2-chloroacetimidate” is a chemical compound that is used in various scientific and industrial applications . It is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride” and has a molecular weight of 144.00 .

Synthesis Analysis

The synthesis of “O-methyl 2-chloroacetimidate” and similar compounds often involves the use of trichloroacetimidate and acetate coupling methods . These methods involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate .

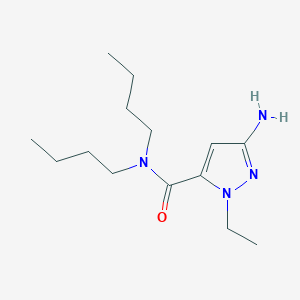

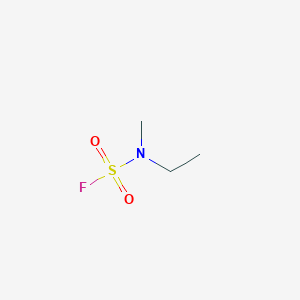

Molecular Structure Analysis

The molecular formula of “O-methyl 2-chloroacetimidate” is C3H6ClNO . It has a molecular weight of 107.54 . The structure of this compound can be represented as Cl.COC(=N)CCl .

Aplicaciones Científicas De Investigación

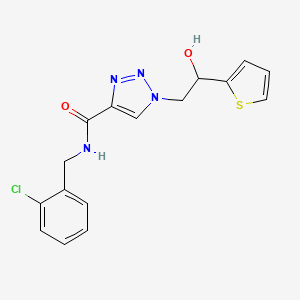

Synthesis of Chiral Ligands

O-methyl 2-chloroacetimidate: is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines . These chiral ligands are crucial in the asymmetrical Michael addition of indole to benzylidenemalonate, a reaction that is fundamental in producing enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry where the chirality of molecules can determine the efficacy of a drug.

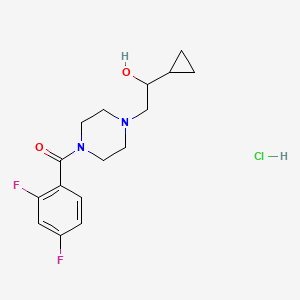

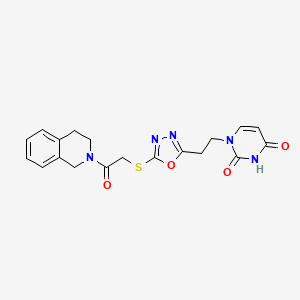

Preparation of Benzothiazolylthio Oxadiazoles

The compound serves as a key intermediate in the preparation of benzothiazolylthio oxadiazoles . These heterocyclic compounds have various applications, including the development of new materials with potential electronic properties and the creation of molecules with biological activity.

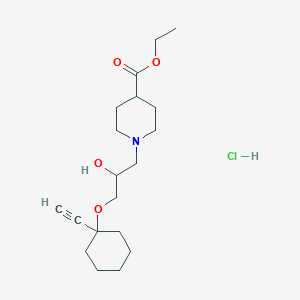

Ether Phosphonates Synthesis

O-methyl 2-chloroacetimidate: is involved in the efficient synthesis of ether phosphonates using trichloroacetimidate and acetate coupling methods . Ether phosphonates are an important class of organic compounds that exhibit applications as isosteric analogs of natural phosphate esters, which are significant in various biochemical processes.

Antiviral Agents

Phosphonates, synthesized using O-methyl 2-chloroacetimidate , have shown interesting medicinal applications as antiviral agents . They are researched for their potential to mimic the natural substrates of viral enzymes, thereby inhibiting viral replication.

Safety And Hazards

Direcciones Futuras

The future directions for “O-methyl 2-chloroacetimidate” and similar compounds could involve their use in the synthesis of chiral drug intermediates, as there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, research into the effects of 2’-O-methylation on the abundance and lifetime of alternative RNA conformational states could also be a promising direction .

Propiedades

IUPAC Name |

methyl 2-chloroethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAXYCUBKOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-methyl 2-chloroacetimidate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)